3-(Ethylamino)pyrrolidine-2,5-dione
Overview
Description
3-(Ethylamino)pyrrolidine-2,5-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Mechanism of Action
Mode of Action
3-(Ethylamino)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, potentially altering physiological processes such as fluid balance and pH regulation .
Biochemical Pathways
Given its inhibitory action on carbonic anhydrase isoenzymes, it can be inferred that it may impact pathways involving these enzymes, such as the regulation of ph and fluid balance .
Pharmacokinetics
The compound’s predicted boiling point is 3207±350 °C, and its predicted density is 118±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of carbonic anhydrase isoenzymes. By inhibiting these enzymes, it may alter physiological processes such as fluid balance and pH regulation
Biochemical Analysis
Biochemical Properties
3-(Ethylamino)pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to significant changes in the biochemical pathways regulated by these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce G2/M phase arrest and apoptosis in hepatocellular carcinoma HepG2 cells by inhibiting tubulin polymerization . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis. This highlights the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like carbonic anhydrase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can alter the enzyme’s conformation and reduce its activity, leading to downstream effects on metabolic pathways and cellular functions. Additionally, the compound’s interaction with tubulin disrupts microtubule dynamics, further elucidating its mechanism of action in inducing cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged cell cycle arrest, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, impacting pH regulation and metabolic flux . Additionally, its interaction with tubulin influences cellular metabolism by disrupting microtubule-dependent processes such as intracellular transport and cell division . These interactions highlight the compound’s role in modulating metabolic pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in target tissues is crucial for its efficacy . Studies have shown that this compound is efficiently transported into cells, where it binds to target enzymes and proteins, exerting its biochemical effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy. The localization of this compound within subcellular structures such as microtubules and enzyme complexes underscores its role in modulating cellular functions and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)pyrrolidine-2,5-dione typically involves the reaction of ethylamine with suitable precursors under controlled conditions. One common method is the cyclization of ethylamino derivatives with diketones or diesters in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrrolidine-2,5-dione, which can be further modified for specific applications.
Scientific Research Applications
3-(Ethylamino)pyrrolidine-2,5-dione is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications in chemistry include the development of new synthetic pathways and the study of reaction mechanisms.
In biology, this compound is used in the study of enzyme inhibitors and receptor ligands. Its role in medicine includes the development of new therapeutic agents for various diseases. In industry, it is utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
3-(Methylamino)pyrrolidine-2,5-dione
3-(Propylamino)pyrrolidine-2,5-dione
3-(Butylamino)pyrrolidine-2,5-dione
3-(Isopropylamino)pyrrolidine-2,5-dione
Properties
IUPAC Name |
3-(ethylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-7-4-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNDPYUHSNCDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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